molecular formula C12H16ClN5O5 B12407555 2-Chloro-N6-(2-hydroxyethyl)adenosine

2-Chloro-N6-(2-hydroxyethyl)adenosine

Cat. No.: B12407555
M. Wt: 345.74 g/mol
InChI Key: RDZDHAJEWMXENA-INWNYVOZSA-N
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Description

2-Chloro-N6-(2-hydroxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N6-(2-hydroxyethyl)adenosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adenosine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the hydroxyethyl group .

Scientific Research Applications

2-Chloro-N6-(2-hydroxyethyl)adenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting indolent lymphoid malignancies.

Mechanism of Action

The mechanism of action of 2-Chloro-N6-(2-hydroxyethyl)adenosine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, including the inhibition of enzymes involved in DNA replication and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to target indolent lymphoid malignancies effectively. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further research and development in anticancer therapies .

Properties

Molecular Formula

C12H16ClN5O5

Molecular Weight

345.74 g/mol

IUPAC Name

(2R,4R,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16ClN5O5/c13-12-16-9(14-1-2-19)6-10(17-12)18(4-15-6)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,19-22H,1-3H2,(H,14,16,17)/t5-,7+,8?,11-/m1/s1

InChI Key

RDZDHAJEWMXENA-INWNYVOZSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)Cl)NCCO

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)NCCO

Origin of Product

United States

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